Chiral Discrimination: Enantioselective RORγ Modulator Synthesis vs. Achiral Comparators
A key patent application on RORγ modulators explicitly claims four distinct single-diastereomer compounds derived from [4-(cyclopropylmethylsulfinyl)phenyl]boronic acid, including (-)-2-[4-[(S)-cyclopropylmethylsulfinyl]phenyl]-N-... and (+)-2-[4-[(R)-cyclopropylmethylsulfinyl]phenyl]-N-...acetamides [1]. This demonstrates that the sulfinyl group's chirality is non-interchangeable and essential for downstream biological activity. In contrast, the sulfide analog 4-(Cyclopropylmethylthio)phenylboronic acid (CAS 1217501-03-5) is achiral and cannot be resolved into stable atropisomers, making it impossible to use for this specific enantioselective route . The sulfone analog (CAS 1217501-07-9) is also achiral and therefore cannot function as a direct substitute.
| Evidence Dimension | Number of Stable, Isolable Stereoisomers at the Sulfur-Containing Substituent |
|---|---|
| Target Compound Data | 2 (R-sulfinyl and S-sulfinyl stable atropisomers) |
| Comparator Or Baseline | Sulfide (CAS 1217501-03-5): 0 (achiral); Sulfone (CAS 1217501-07-9): 0 (achiral) |
| Quantified Difference | 2 stable stereoisomers vs. 0, representing a qualitative (go/no-go) difference for chiral synthesis. |
| Conditions | Based on the structure and patent claims; the oxygen atom on the sulfinyl group creates a stereocenter with a high inversion barrier. |
Why This Matters
For a procurement decision, choosing the sulfinyl compound is the only way to access chirally pure intermediates required in patent-protected drug syntheses.
- [1] US Patent Application 20180162808 A1. (2018). ROR GAMMA (RORγ) MODULATORS. Claims 4 and 5. Filed by Genentech, Inc. View Source
